(Z)-2-Benzamido-3-(2-chlorophenyl)acrylic acid
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Overview
Description
(Z)-2-Benzamido-3-(2-chlorophenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids It is characterized by the presence of a benzamido group and a chlorophenyl group attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Benzamido-3-(2-chlorophenyl)acrylic acid typically involves the reaction of 2-chlorobenzaldehyde with benzamide in the presence of a base, followed by the addition of acrylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Benzamido-3-(2-chlorophenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(Z)-2-Benzamido-3-(2-chlorophenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-Benzamido-3-(2-chlorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-Benzamido-3-(2-bromophenyl)acrylic acid
- (Z)-2-Benzamido-3-(2-fluorophenyl)acrylic acid
- (Z)-2-Benzamido-3-(2-methylphenyl)acrylic acid
Uniqueness
(Z)-2-Benzamido-3-(2-chlorophenyl)acrylic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), the chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C16H12ClNO3 |
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Molecular Weight |
301.72 g/mol |
IUPAC Name |
(Z)-2-benzamido-3-(2-chlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12ClNO3/c17-13-9-5-4-8-12(13)10-14(16(20)21)18-15(19)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,20,21)/b14-10- |
InChI Key |
OAVUBTCYNAPJIB-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2Cl)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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